4-Propylbenzaldehyde diethyl acetal
Overview
Description
4-Propylbenzaldehyde diethyl acetal, also known as 4-propylbenzaldehyde bis(diethylacetal), is a chemical compound that has been studied extensively due to its unique properties. It is a colorless liquid with a strong, sweet-smelling odor and is soluble in many organic solvents. This compound has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for biochemical reactions, and as a tool for studying the mechanism of action of various drugs. In
Scientific Research Applications
Intramolecular Reactions
- Intramolecular Nucleophilic Assistance : Studies on acetals similar to 4-Propylbenzaldehyde diethyl acetal have shown that there is no significant intramolecular nucleophilic assistance in their reactions, indicating a specific behavior of these compounds in chemical reactions (Anderson & Capon, 1972).
Dynamic Combinatorial Chemistry
- Facile Acetal Dynamic Combinatorial Library : Research on acetalation chemistry has demonstrated the creation of a dynamic combinatorial library (DCL) with over 15 cyclic and acyclic species, highlighting the potential of acetals in combinatorial chemistry and molecular discovery (Berkovich-Berger & Lemcoff, 2008).
Carbohydrate Chemistry
- Synthesis of Carbohydrate Derivatives : Acetals like this compound are used in the preparation of carbohydrate benzylidene and p-methoxybenzylidene acetals, indicating their importance in the synthesis of complex organic molecules (Ferro et al., 1988).
Spectroscopic Analysis in Organic Synthesis
- Spectroscopic Analysis of Cyclic Acetals : Studies involving the treatment of aldehydes with diols in the presence of acid to form acetals, like this compound, have provided insights into the structural characteristics and chemical behavior of these compounds (Collard et al., 2001).
Polymer Chemistry
- Polyacetal Ethers from Lignin-Based Aromatics : Research involving acetals similar to this compound has led to the development of polyacetal ethers, highlighting the role of these compounds in creating novel materials with specific thermal and mechanical properties (Pemba et al., 2014).
Electrophilicity in Chemical Reactions
- Acetalization and Electrophilicity Descriptors : Investigations into the acetalization of benzaldehyde and its derivatives have provided insights into the electrophilic characteristics of these reactions, which are critical for understanding the chemical behavior of acetals (Roy et al., 2006).
Mechanism of Action
Safety and Hazards
The safety data sheet for 4-Propylbenzaldehyde diethyl acetal indicates that it is combustible . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
Biochemical Analysis
Biochemical Properties
4-Propylbenzaldehyde diethyl acetal plays a significant role in biochemical reactions, particularly in the formation of acetals and hemiacetals. It interacts with various enzymes and proteins, facilitating the formation of stable acetal structures. The compound’s interaction with alcohol dehydrogenase, for instance, leads to the formation of hemiacetals, which are crucial intermediates in many biochemical pathways . Additionally, this compound can interact with other biomolecules, such as nucleophiles, to form stable acetal products .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels. For example, its interaction with alcohol dehydrogenase can alter the balance of NADH/NAD+ in cells, impacting cellular respiration and energy production . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can form covalent bonds with nucleophiles, leading to the formation of stable acetal structures. This interaction is facilitated by the presence of an acid catalyst, which protonates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack . Additionally, this compound can inhibit or activate certain enzymes by binding to their active sites, leading to changes in their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to strong acids or bases . Over time, the degradation products can influence cellular function, leading to changes in metabolic flux and gene expression. Long-term studies have shown that this compound can have lasting effects on cellular metabolism, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and metabolic flux without causing significant toxicity . At higher doses, this compound can lead to adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, facilitating the formation of acetals and hemiacetals . These reactions are crucial for the metabolism of various biomolecules, including carbohydrates and lipids. The compound can also influence metabolic flux by altering the balance of NADH/NAD+ in cells, impacting cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane-bound transporters can affect its distribution within different tissues .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to specific organelles through targeting signals and post-translational modifications . Its localization within the mitochondria, for instance, can influence cellular respiration and energy production. Additionally, this compound can interact with other biomolecules within these compartments, modulating their activity and function .
properties
IUPAC Name |
1-(diethoxymethyl)-4-propylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-4-7-12-8-10-13(11-9-12)14(15-5-2)16-6-3/h8-11,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMARRBDLJSOXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344981 | |
Record name | 4-Propylbenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89557-35-7 | |
Record name | 4-Propylbenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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